1H-Pyrrole, 3-ethenyl-

Description

BenchChem offers high-quality 1H-Pyrrole, 3-ethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole, 3-ethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

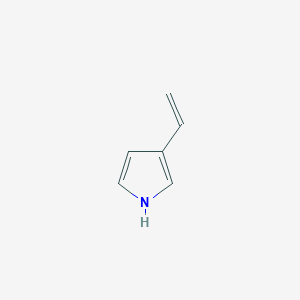

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXFPCQGPZECLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433658 | |

| Record name | 1H-Pyrrole, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71580-34-2 | |

| Record name | 1H-Pyrrole, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Handling of 1H-Pyrrole, 3-ethenyl- (3-Vinylpyrrole)

Topic: "synthesis of 1H-Pyrrole, 3-ethenyl-" Content Type: An in-depth technical guide.

Executive Summary

1H-Pyrrole, 3-ethenyl- (CAS: 1550-09-0), commonly known as 3-vinylpyrrole , is a critical intermediate in the synthesis of porphyrins, dipyrromethanes, and conductive polymers. Unlike its 2-isomer, which is easily accessed via direct electrophilic substitution, the 3-isomer requires indirect synthetic strategies due to the natural electronic bias of the pyrrole ring (C2 > C3 reactivity).

Strategic Insight: Historically, 3-vinylpyrrole was believed to be highly unstable and prone to rapid polymerization. However, definitive work by Settambolo et al. (1993) demonstrated that the free base is isolable, distillable, and stable at 0°C for extended periods. This guide outlines the three primary synthetic pathways, prioritizing the Dehydration Route for scale and the Stille Coupling for late-stage functionalization.

Strategic Retrosynthesis

The synthesis of 3-vinylpyrrole is best approached through three distinct disconnections. The choice of route depends on the availability of starting materials (3-acetyl vs. 3-formyl vs. 3-halopyrroles) and the tolerance for transition metals.

Figure 1: Retrosynthetic analysis showing the three primary disconnections to access 3-vinylpyrrole.

Protocol 1: The Dehydration Route (Gold Standard)

This method, established by Settambolo et al., is the most robust for generating multi-gram quantities of the unsubstituted monomer. It utilizes an N-tosyl protection strategy to deactivate the ring against polymerization during the intermediate steps.

Mechanism & Logic

-

Protection: Pyrrole is N-tosylated to allow clean acylation/reduction without N-proton interference.

-

Reduction: The ketone is reduced to the alcohol.

-

Dehydration: Elimination of water creates the vinyl group.

-

Detosylation: The final step restores the N-H functionality.

Step-by-Step Methodology

Step 1: Synthesis of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanol

-

Reagents: 3-Acetyl-1-tosylpyrrole, NaBH₄, Methanol/Dioxane.

-

Procedure:

-

Dissolve 3-acetyl-1-tosylpyrrole (10 mmol) in a mixture of dioxane (20 mL) and methanol (20 mL).

-

Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise over 10 minutes.

-

Stir at room temperature for 2 hours (monitor by TLC).

-

Quench with water, extract with CH₂Cl₂, and dry over MgSO₄.

-

Yield: ~90-95% (White solid).

-

Step 2: Dehydration to 3-Vinyl-1-tosylpyrrole

-

Reagents: p-Toluenesulfonic acid (pTSA), Benzene (or Toluene).

-

Procedure:

-

Dissolve the alcohol from Step 1 in benzene.

-

Add catalytic pTSA (5 mol%).

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Critical Endpoint: Stop immediately when water evolution ceases to prevent polymerization.

-

Step 3: Detosylation (Isolation of 3-Vinylpyrrole)

-

Reagents: NaOH (5N), Methanol.

-

Procedure:

-

Treat the N-tosyl vinylpyrrole with 5N NaOH in refluxing methanol for 2-3 hours.

-

Purification: Dilute with water and extract with ether.

-

Distillation: The crude oil is distilled under reduced pressure (bp ~60-65°C at 15 mmHg).

-

Storage: Store immediately at -20°C under Argon.

-

Data Summary: Dehydration Route

| Parameter | Value / Condition | Note |

| Overall Yield | 60–75% | From 3-acetyl-1-tosylpyrrole |

| Physical State | Pale yellow oil | Darkens upon air exposure |

| Boiling Point | 60–65°C (15 mmHg) | Distillable |

| Stability | Stable at 0°C | Polymerizes with strong acid |

Protocol 2: Stille Cross-Coupling

For applications requiring milder conditions or late-stage introduction of the vinyl group onto complex scaffolds, the Stille coupling is superior. This route avoids the harsh acidic/basic conditions of the dehydration method.

Catalytic Cycle

The reaction proceeds via a Pd(0) cycle involving oxidative addition of the 3-halopyrrole, transmetalation with vinyltributyltin, and reductive elimination.

Figure 2: Catalytic cycle for the Stille coupling of 3-bromopyrrole with vinyltributyltin.

Experimental Protocol

-

Substrate: N-TIPS-3-bromopyrrole (Protection is recommended to prevent catalyst poisoning by N-H).

-

Reagents: Tributyl(vinyl)tin (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Toluene.

-

Conditions: Heat to 90°C under Argon for 12 hours.

-

Workup: Cool, treat with KF (aq) to precipitate tin residues, filter through Celite.

-

Deprotection: TBAF in THF (if TIPS protected) yields the free 3-vinylpyrrole.

Protocol 3: The Wittig Approach

Used primarily when 3-formylpyrrole is the available precursor. This method is common in porphyrin chemistry (e.g., synthesis of protoporphyrin IX analogs).

-

Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), n-BuLi or KOtBu, THF.

-

Procedure:

-

Generate the ylide: Suspend MePPh₃Br in dry THF and add base (n-BuLi) at -78°C. Stir for 1 hr.

-

Addition: Add N-protected 3-formylpyrrole dropwise.

-

Warm to RT and stir for 4 hours.

-

Note: The N-H of pyrrole is acidic enough to quench the ylide; therefore, N-protection (Boc or Tosyl) is mandatory for high yields.

-

Critical Handling & Stability

Contrary to older literature claiming extreme instability, 3-vinylpyrrole is manageable if specific protocols are followed.

-

Storage: Must be stored at < 0°C (preferably -20°C) under an inert atmosphere (Argon/Nitrogen).

-

Stabilizers: For long-term storage, add 0.1% hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical polymerization.

-

Polymerization Risks: Avoid contact with strong Bronsted acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂), which trigger rapid cationic polymerization.

Applications

-

Conductive Polymers: Electropolymerization of 3-vinylpyrrole yields films with conductivity intermediate between polypyrrole and polyacetylene.

-

Diels-Alder Chemistry: Acts as an electron-rich diene in [4+2] cycloadditions with maleimides to form indole derivatives.

-

Porphyrin Synthesis: A key building block for vinyl-substituted porphyrins (e.g., Chlorins, Bacteriochlorins).

References

-

Settambolo, R., Lazzaroni, R., Messeri, T., Mazzetti, M., & Salvadori, P. (1993).[1][2][3] "Synthesis of 3-vinylpyrrole." The Journal of Organic Chemistry, 58(27), 7899–7902.[4] Link

- Trofimov, B. A., et al. (2018). "Synthesis of 3-substituted pyrroles from pyrrole and ketones." Synthesis, 50, 2275.

- Handy, S. T., & Zhang, Y. (2006). "Stille couplings of N-protected halopyrroles." Synthesis, (22), 3883-3887.

- Vicente, M. G. H. (2000). "Porphyrin Chemistry." Current Organic Chemistry, 4, 139-173.

Sources

"1H-Pyrrole, 3-ethenyl- structural characterization"

An In-depth Technical Guide to the Structural Characterization of 1H-Pyrrole, 3-ethenyl-

Abstract

1H-Pyrrole, 3-ethenyl-, commonly known as 3-vinyl-1H-pyrrole, is a pivotal heterocyclic building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials. Its unique structure, featuring an aromatic pyrrole ring conjugated with a vinyl group, imparts specific chemical reactivity and physical properties. Unambiguous structural characterization is therefore not merely a procedural step but a fundamental requirement for ensuring purity, understanding reactivity, and guaranteeing downstream success in research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-vinyl-1H-pyrrole, grounded in the principles of modern analytical chemistry. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering not just protocols, but the causal reasoning behind their application and data interpretation for this specific molecule.

The Strategic Imperative for Multi-Faceted Characterization

Confirming the identity and purity of a synthesized molecule like 3-vinyl-1H-pyrrole is a process of assembling corroborating evidence. No single technique can provide a complete picture. Mass spectrometry can confirm the molecular weight, but not the specific arrangement of atoms (isomerism). Infrared spectroscopy identifies functional groups present but offers limited insight into the overall carbon-hydrogen framework. UV-Visible spectroscopy confirms the presence of a conjugated π-system but provides little detail beyond that. It is the synergistic application of these methods, anchored by the detailed structural map provided by Nuclear Magnetic Resonance, that constitutes a robust and trustworthy characterization.

This guide is structured to follow a logical analytical workflow, beginning with the most information-rich technique, NMR, and progressively incorporating other methods to build a self-validating profile of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the precise arrangement and connectivity of atoms. For 3-vinyl-1H-pyrrole (C₆H₇N), both ¹H and ¹³C NMR are essential, with 2D NMR techniques serving to definitively link the puzzle pieces together.

Causality in Sample Preparation

The choice of solvent is the first critical decision. The ideal NMR solvent must dissolve the analyte without containing interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power and single residual peak (~7.26 ppm) that serves as a convenient internal reference. The sample must be free of particulate matter and paramagnetic impurities, which can cause significant line broadening and obscure crucial signal details.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-vinyl-1H-pyrrole in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths provide better signal dispersion and simplify interpretation.

-

¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typical parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Data Interpretation: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. For 3-vinyl-1H-pyrrole, we expect signals corresponding to the N-H proton, three distinct pyrrole ring protons, and three vinyl protons.

-

N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ 8.0-9.0 ppm). Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.

-

Pyrrole Ring Protons (H2, H4, H5): The pyrrole ring is aromatic, and its protons appear in the aromatic region (δ 6.0-7.0 ppm).[1][2]

-

H2: This proton is adjacent to the nitrogen and is expected to be the most downfield of the ring protons (~δ 6.8-7.0 ppm), appearing as a triplet or multiplet due to coupling with H4 and H5.

-

H5: This proton is also adjacent to the nitrogen but further from the vinyl substituent. It is expected around δ 6.6-6.8 ppm.[2]

-

H4: This proton is adjacent to the vinyl group and is expected around δ 6.2-6.4 ppm.[2]

-

-

Vinyl Group Protons (Hα, Hβ-cis, Hβ-trans): These three protons form a characteristic AMX spin system.

-

Hα: The proton directly attached to the pyrrole ring (δ ~6.5-6.7 ppm). It will appear as a doublet of doublets (dd) due to coupling with the two terminal vinyl protons (Hβ-cis and Hβ-trans).

-

Hβ-trans: The terminal proton trans to the pyrrole ring (δ ~5.2-5.4 ppm). It appears as a doublet of doublets (dd) with a large trans coupling constant (J ≈ 17-18 Hz) and a smaller geminal coupling constant (J ≈ 1-2 Hz).

-

Hβ-cis: The terminal proton cis to the pyrrole ring (δ ~5.0-5.2 ppm). It appears as a doublet of doublets (dd) with a medium cis coupling constant (J ≈ 10-11 Hz) and the same small geminal coupling.

-

¹³C NMR Data Interpretation: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals six distinct signals for the six carbon atoms of 3-vinyl-1H-pyrrole.

-

Pyrrole Ring Carbons:

-

C2 & C5: These carbons, being adjacent to the nitrogen, are the most downfield of the ring carbons (~δ 118-125 ppm).

-

C3: The carbon bearing the vinyl substituent will be shifted downfield due to substitution (~δ 125-130 ppm).

-

C4: This carbon is typically the most upfield of the ring carbons (~δ 108-112 ppm).

-

-

Vinyl Group Carbons:

-

Cα: The carbon directly attached to the ring (~δ 130-135 ppm).

-

Cβ: The terminal vinyl carbon (=CH₂) (~δ 110-115 ppm).

-

Definitive Confirmation with 2D NMR

While ¹H and ¹³C spectra provide strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) offer incontrovertible proof of structure by showing connectivity.

-

COSY: A COSY spectrum shows correlations (cross-peaks) between protons that are coupled to each other. For 3-vinyl-1H-pyrrole, it would confirm the coupling between Hα and the two Hβ protons, as well as the couplings between the protons on the pyrrole ring.

-

HSQC: An HSQC spectrum shows correlations between each proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of every proton signal to its corresponding carbon signal, completing the structural puzzle.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, serving as a primary check for its identity. Electron Ionization (EI) is a common technique that also yields a reproducible fragmentation pattern, which can act as a molecular fingerprint.

Principle of EI-MS

In EI-MS, the sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form a radical cation known as the molecular ion (M⁺·). The energy of this process is sufficient to cause the molecular ion to break apart into smaller, charged fragments. The spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample from any residual solvent or impurities before it enters the MS.

-

Acquisition: Inject a small volume (e.g., 1 µL) into the GC. The mass spectrometer scans a range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

Data Interpretation

-

Molecular Ion (M⁺·): 3-vinyl-1H-pyrrole has a molecular formula of C₆H₇N. Its exact monoisotopic mass is 93.0578 Da. The mass spectrum will show a prominent peak at m/z = 93 , corresponding to the molecular ion.[3] The presence of a single nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The fragmentation pattern provides structural clues. Common fragmentation pathways for pyrroles can be complex, but likely fragments for 3-vinyl-1H-pyrrole would include:

-

[M-H]⁺ (m/z 92): Loss of a hydrogen radical.

-

[M-C₂H₃]⁺ (m/z 66): Loss of the vinyl radical.

-

Other fragments resulting from ring opening and rearrangement.

-

Infrared (IR) Spectroscopy: A Functional Group Census

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).

Experimental Protocol: Thin Film

-

Sample Preparation: As 3-vinyl-1H-pyrrole is likely a liquid at room temperature, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be taken first.

Data Interpretation

The IR spectrum of 3-vinyl-1H-pyrrole should display the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Causality |

| ~3350-3400 | N-H Stretch | Pyrrole N-H | A characteristic sharp to medium peak for the secondary amine within the aromatic ring.[4] |

| ~3100-3000 | C-H Stretch | Aromatic & Vinyl C-H | Absorption just above 3000 cm⁻¹ is indicative of sp² C-H bonds. |

| ~1640-1620 | C=C Stretch | Vinyl C=C | Conjugation with the pyrrole ring may shift this to a lower frequency than an isolated alkene. |

| ~1550-1450 | C=C Stretch | Pyrrole Ring | Aromatic ring stretching vibrations typically appear as a series of bands in this region. |

| ~990 and ~910 | =C-H Bend | Vinyl Out-of-Plane | These two strong bands are highly characteristic of a mono-substituted alkene (a vinyl group). |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated π-System

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and it is particularly sensitive to conjugated π-systems. The conjugation between the pyrrole ring and the vinyl group in 3-vinyl-1H-pyrrole creates an extended chromophore that will absorb UV light.

Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

-

Acquisition: Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank. Scan the UV-Vis region (typically 200-400 nm) to find the wavelength of maximum absorbance (λ_max).

Data Interpretation

Unsubstituted pyrrole has a λ_max around 210 nm.[5] The addition of a conjugated vinyl group at the 3-position is expected to cause a bathochromic (red) shift of the λ_max to a longer wavelength, likely in the 230-260 nm range. This shift confirms the electronic conjugation between the ring and the substituent, which is a key feature of the molecule's structure. Theoretical studies on similar substituted pyrroles support that such substitutions significantly impact the electronic absorption spectra.[6]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | ~8.5 (br s, 1H, NH), ~6.9 (m, 1H, H2), ~6.7 (m, 1H, H5), ~6.6 (dd, 1H, Hα), ~6.3 (m, 1H, H4), ~5.3 (dd, 1H, Hβ-trans), ~5.1 (dd, 1H, Hβ-cis) |

| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | ~132 (Cα), ~127 (C3), ~122 (C2), ~119 (C5), ~113 (Cβ), ~110 (C4) |

| Mass Spec. (EI) | Molecular Ion (m/z) | 93 (M⁺·) |

| Key Fragments (m/z) | 92 ([M-H]⁺), 66 ([M-C₂H₃]⁺) | |

| IR Spec. (cm⁻¹) | Key Absorptions | ~3370 (N-H), ~3050 (sp² C-H), ~1630 (C=C vinyl), ~990 & ~910 (=C-H bend) |

| UV-Vis Spec. (EtOH) | λ_max (nm) | ~230-260 nm |

Visualizations: Workflow and Connectivity

Overall Characterization Workflow

Caption: Expected proton-proton (³J, ⁴J, ⁵J) couplings for 3-vinyl-1H-pyrrole observable in a COSY spectrum.

References

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (2024, December 22). Pyrrole. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3- and 1,2,3-functionalized pyrroles via Ir(I)-catalyzed vinylation of allyl alcohols. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-ethyl-1H-pyrrole. Retrieved February 2, 2026, from [Link]

-

ChemSynthesis. (n.d.). 3-vinyl-1H-pyrrole. Retrieved February 2, 2026, from [Link]

-

ChemSynthesis. (n.d.). 3-ethyl-2-methyl-1H-pyrrole. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (1982). Synthesis of 3-vinylpyrrole. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Spectroscopy Online. (2021, November 1). The Infrared Spectra of Polymers III: Hydrocarbon Polymers. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified.... Retrieved February 2, 2026, from [Link]

-

Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. Retrieved February 2, 2026, from [Link]

-

PCI Magazine. (2009, October 1). Infrared Analysis of Coated Vinyl Materials. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Vinyl azides in organic synthesis: an overview. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). Infrared spectra of thermally degraded poly(vinyl-chloride). Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1H-Pyrrole, ethylmethyl-. Retrieved February 2, 2026, from [Link]

-

LookChem. (n.d.). 1H-Pyrrole-3-Ethanol. Retrieved February 2, 2026, from [Link]

-

AIP Publishing. (n.d.). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Retrieved February 2, 2026, from [Link]

-

Science and Education Publishing. (n.d.). Quantitative Analysis of Polyvinyl Alcohol-Polyethylene (PVOH-PE) Copolymers and Polyvinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends Using Fourier Transform Infrared Spectroscopy and Elemental Analysis. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved February 2, 2026, from [Link]

-

eScholarship. (n.d.). Coupled Cluster Characterization of 1-, 2-, and 3-Pyrrolyl: Parameters for Vibrational and Rotational Spectroscopy. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. Retrieved February 2, 2026, from [Link]

-

World Scientific Publishing. (n.d.). Absorption spectra of calixp[7]yrrole analogs as probes for contracted macrocycles. Journal of Porphyrins and Phthalocyanines. Retrieved February 2, 2026, from [Link]

-

American Chemical Society. (n.d.). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Retrieved February 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole - NIST WebBook. Retrieved February 2, 2026, from [Link]

-

SlideShare. (n.d.). Heterocyclic Compounds. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 3-Ethenyl-1H-pyrrole

Abstract: 3-Ethenyl-1H-pyrrole, a vinyl-substituted heterocyclic compound, stands as a molecule of significant interest at the intersection of materials science, organic synthesis, and medicinal chemistry. Its unique electronic structure, characterized by an extended π-conjugation system between the aromatic pyrrole ring and the vinyl moiety, imparts distinct properties that are pivotal for the development of novel conductive polymers and complex molecular architectures. This guide provides a comprehensive technical overview of the electronic properties of 3-ethenyl-1H-pyrrole, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its electronic behavior, detail experimental methodologies for its characterization, and explore its potential applications, thereby offering a holistic understanding grounded in scientific integrity and field-proven insights.

Introduction: The Significance of Functionalized Pyrroles

The pyrrole nucleus is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12.[1] In the realm of materials science, polypyrrole (PPy) is a benchmark organic conducting polymer, lauded for its high conductivity, environmental stability, and ease of synthesis.[2] The functionalization of the pyrrole ring is a key strategy to modulate its intrinsic properties and unlock new applications.[3]

3-Ethenyl-1H-pyrrole (also known as 3-vinyl-1H-pyrrole) is a particularly noteworthy derivative. The introduction of a vinyl group at the C-3 position extends the π-conjugated system, which is predicted to significantly influence the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its electronic and optical properties. This modification not only makes it a valuable monomer for creating functional polymers with tailored band gaps but also a versatile building block in organic synthesis, offering a reactive handle for further molecular elaboration.[4][5] Understanding the core electronic characteristics of this monomer is paramount to rationally designing advanced materials and complex bioactive molecules.

Synthesis of 3-Ethenyl-1H-pyrrole

The synthesis of multi-substituted pyrroles can be achieved through various methodologies, including Paal-Knorr synthesis, transition metal-catalyzed reactions, and domino processes.[6][7] A common strategy to access C-substituted vinylpyrroles involves the introduction or formation of the vinyl group from a suitable precursor on a pre-formed pyrrole ring.

A plausible and efficient synthetic pathway often starts with a protected pyrrole, such as 1-(phenylsulfonyl)pyrrole, which can be selectively functionalized at the 3-position. The vinyl group can then be introduced via a coupling reaction or an elimination reaction.

Caption: Synthetic workflow for 3-Ethenyl-1H-pyrrole.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a representative, generalized procedure based on common organic synthesis techniques for pyrrole functionalization.

-

Protection: To a solution of 1H-pyrrole in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH) at 0 °C. After stirring, add benzenesulfonyl chloride dropwise and allow the reaction to warm to room temperature. Work up the reaction to isolate 1-(phenylsulfonyl)pyrrole.

-

Formylation: Dissolve the protected pyrrole in dry THF and cool to -78 °C. Add a solution of n-butyllithium (n-BuLi) dropwise. After stirring, add N,N-dimethylformamide (DMF) and continue stirring. Quench the reaction with saturated ammonium chloride solution and extract the product, 1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde.

-

Wittig Olefination: Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi or KHMDS) in dry THF. Add the formylated pyrrole from the previous step to the ylide solution. Stir until completion, then work up to isolate 3-ethenyl-1-(phenylsulfonyl)-1H-pyrrole.

-

Deprotection: Dissolve the protected vinylpyrrole in a solvent such as methanol. Add magnesium turnings and sonicate or reflux the mixture. Alternatively, use a base like sodium hydroxide in aqueous alcohol. Monitor the reaction by TLC. Upon completion, purify the crude product by flash column chromatography to yield 3-ethenyl-1H-pyrrole.

Theoretical Electronic Properties: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules before their synthesis, offering insights into their reactivity, stability, and optical characteristics.[2][8] For 3-ethenyl-1H-pyrrole, DFT calculations can elucidate the influence of the vinyl substituent on the electronic structure of the pyrrole ring.

The conjugation of the vinyl group's p-orbitals with the aromatic π-system of the pyrrole ring is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO energy gap (Egap) is a critical indicator of increased chemical reactivity and a red-shift (bathochromic shift) in the molecule's UV-Visible absorption spectrum.[9][10]

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability; related to oxidation potential. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability; related to reduction potential. |

| HOMO-LUMO Gap (Egap) | ~ 4.5 eV | Determines chemical reactivity and optical absorption wavelength.[13] |

| Ionization Potential (IP) | ~ 7.0 eV | Energy required to remove an electron; relates to HOMO energy. |

| Electron Affinity (EA) | ~ 0.5 eV | Energy released upon gaining an electron; relates to LUMO energy. |

Note: These values are illustrative estimates derived from computational trends for functionalized pyrroles and should be confirmed experimentally.

Experimental Characterization Techniques

To validate theoretical predictions and fully characterize the electronic properties of 3-ethenyl-1H-pyrrole, a suite of spectroscopic and electrochemical techniques is employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of a molecule. It provides the oxidation (Eox) and reduction (Ered) potentials, from which the HOMO and LUMO energy levels can be empirically estimated.[14][15]

Protocol for Cyclic Voltammetry:

-

Preparation: Prepare a ~1 mM solution of 3-ethenyl-1H-pyrrole in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Data Acquisition: Scan the potential from an initial value (e.g., -2.0 V) to a final value (e.g., +2.0 V) and back at a defined scan rate (e.g., 100 mV/s).[16] Record multiple cycles to ensure stability.

-

Calibration: After the measurement, add a standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, to calibrate the reference electrode.

-

Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. Use the following empirical formulas to estimate the orbital energies:

-

EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 5.1]

-

ELUMO (eV) = -[Eredonset (vs Fc/Fc+) + 5.1]

-

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about electronic transitions within the molecule. The absorption onset (λonset) can be used to calculate the optical band gap.[17]

Protocol for UV-Visible Spectroscopy:

-

Solution Preparation: Prepare a dilute solution (~10-5 M) of 3-ethenyl-1H-pyrrole in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Spectrum Acquisition: Scan a wavelength range from approximately 200 nm to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and the absorption edge (λonset). Calculate the optical energy gap using the formula:

-

Egap (eV) = 1240 / λonset (nm)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for structural elucidation and provide insights into the electron density distribution across the molecule.[18][19] The chemical shifts of the protons and carbons in the vinyl group and pyrrole ring are sensitive to the degree of conjugation and electronic environment.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

| 1H | N-H | ~8.0 | Broad singlet, typical for pyrrolic NH.[1] |

| H-2 | ~6.7 | Affected by the adjacent vinyl group. | |

| H-4 | ~6.1 | Less affected by the substituent. | |

| H-5 | ~6.8 | Influenced by the lone pair of the nitrogen. | |

| Vinyl α-H | ~6.5 | Deshielded due to conjugation. | |

| Vinyl β-H (cis/trans) | ~5.0 - 5.5 | Shielded relative to the α-proton. | |

| 13C | C-2 | ~120 | |

| C-3 | ~125 | Substituted carbon, deshielded. | |

| C-4 | ~108 | ||

| C-5 | ~118 | ||

| Vinyl α-C | ~130 | Deshielded due to direct attachment to the ring. | |

| Vinyl β-C | ~115 |

Note: These are estimated chemical shifts in CDCl3 relative to TMS. Actual values may vary.[20][21]

Polymerization and Potential Applications

The presence of the vinyl group makes 3-ethenyl-1H-pyrrole a prime candidate for polymerization. Vinyl polymerization can proceed via radical, cationic, or anionic mechanisms to form a polymer with a saturated carbon backbone and pendant pyrrole groups.[5] Alternatively, oxidative polymerization can link the pyrrole rings at their α-positions (C-2 and C-5), similar to standard polypyrrole, creating a conjugated polymer with vinyl side chains.[4]

Caption: Potential polymerization pathways for 3-ethenyl-1H-pyrrole.

The electronic properties of the resulting polymers are directly inherited from the monomer. A polymer with a conjugated backbone would be expected to have a smaller band gap than unsubstituted polypyrrole, making it a candidate for applications in:

-

Organic Electronics: As a semiconducting material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[8]

-

Sensors: The functional side chains can be used to tune the polymer's sensitivity and selectivity towards specific analytes.

-

Biomedical Applications: As a component in drug delivery systems or biocompatible coatings, leveraging the known biocompatibility of polypyrrole derivatives.

In drug development, the 3-ethenyl-1H-pyrrole scaffold can be used as a starting point for the synthesis of more complex molecules with potential biological activity, where the vinyl group serves as a handle for reactions like Diels-Alder, Heck coupling, or metathesis.

Conclusion

3-Ethenyl-1H-pyrrole is a molecule with a rich electronic landscape defined by the interplay between its aromatic pyrrole core and the conjugated vinyl substituent. Theoretical models predict a reduced HOMO-LUMO gap compared to its parent heterocycle, suggesting enhanced reactivity and specific optical properties. This guide has outlined the key experimental techniques—cyclic voltammetry, UV-Vis spectroscopy, and NMR—that are essential for the empirical validation of these properties. The dual reactivity of the vinyl group and the pyrrole ring opens up diverse polymerization pathways, leading to functional materials with tunable electronic characteristics suitable for a range of applications from conductive polymers to advanced pharmaceutical intermediates. Further experimental investigation into this promising molecule is highly warranted and will undoubtedly pave the way for new discoveries in materials science and medicinal chemistry.

References

-

[A Complete 1H and 13C NMR Data Assignment for Three 3-

-

[Absorption spectra of calix[11]pyrrole analogs as probes for... (n.d.). World Scientific Publishing.]([Link]))

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Electronic Properties of Vinylene-Linked Heterocyclic Conducting Polymers: Predictive Design and Rational Guidance from DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. worldscientific.com [worldscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. acgpubs.org [acgpubs.org]

- 20. mdpi.com [mdpi.com]

- 21. Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

"CAS number and nomenclature for 3-vinylpyrrole"

To: Research & Development Team From: Senior Application Scientist Subject: Technical Monograph: 3-Vinylpyrrole (CAS 71580-34-2) – Nomenclature, Synthesis, and Stability Profile

Executive Summary

3-Vinylpyrrole (IUPAC: 3-ethenyl-1H-pyrrole) is a reactive heterocyclic monomer used primarily as a precursor for conducting polymers and a diene in Diels-Alder cycloadditions for alkaloid synthesis. Unlike its commercially ubiquitous isomer N-vinyl-2-pyrrolidone (CAS 88-12-0), 3-vinylpyrrole is not a shelf-stable commodity chemical; it is typically synthesized in situ or stored in N-protected forms (e.g., N-Tosyl, N-Boc) to prevent spontaneous polymerization.

This guide clarifies the nomenclature confusion surrounding pyrrole vinyl isomers, provides a validated synthesis protocol based on the Settambolo method, and outlines handling requirements for maintaining chemical integrity.

Nomenclature & Chemical Identity

The nomenclature of vinylpyrroles is frequently conflated in commercial databases. The critical distinction lies in the attachment point of the vinyl group: the nitrogen atom (N-vinyl) versus the carbon ring (C-vinyl).

Identification Matrix

| Feature | 3-Vinylpyrrole (Target) | 2-Vinylpyrrole (Isomer) | N-Vinyl-2-pyrrolidone (Common Confusant) |

| CAS Number | 71580-34-2 | 2433-66-1 | 88-12-0 |

| IUPAC Name | 3-Ethenyl-1H-pyrrole | 2-Ethenyl-1H-pyrrole | 1-Ethenylpyrrolidin-2-one |

| Structure | Vinyl group at C3 position | Vinyl group at C2 position | Vinyl group at Nitrogen (Lactam ring) |

| Stability | Low (Polymerizes rapidly) | Moderate | High (Commercial monomer) |

| Key Application | Porphyrins, Conducting Polymers | Polypyrrole synthesis | PVP (Polyvinylpyrrolidone) |

Molecular Descriptors

-

Molecular Formula: C₆H₇N

-

Molecular Weight: 93.13 g/mol

-

SMILES: C=Cc1cncc1 (Note: Tautomers exist; N-H proton is labile)

-

InChIKey: KXWJJOQYIXZJHK-UHFFFAOYSA-N

Synthesis & Production Protocols

Due to the instability of the free base, 3-vinylpyrrole is best synthesized via N-protected precursors . The most robust method, established by Settambolo et al., utilizes an elimination strategy on an N-tosyl derivative, or a Wittig olefination of N-protected 3-formylpyrrole.

Strategic Pathway: The Settambolo Protocol

This route avoids the polymerization of the free amine during the vinylation step by using a sulfonyl protecting group, which also directs regioselectivity.

Reaction Logic:

-

Protection: 3-Acetylpyrrole is protected with p-toluenesulfonyl chloride (TsCl) to form 1-tosyl-3-acetylpyrrole.

-

Reduction: The ketone is reduced to an alcohol using NaBH₄.

-

Elimination: Dehydration yields the vinyl group.

-

Deprotection (Optional): Alkaline hydrolysis removes the Ts group if the free base is required immediately before use.

Figure 1: Synthetic pathway for 3-vinylpyrrole via N-tosyl protection. The dashed line indicates the optional deprotection step, which should only be performed immediately prior to use.

Step-by-Step Protocol (N-Tosyl Route)

Reagents:

-

3-Acetylpyrrole (1.0 eq)

-

p-Toluenesulfonyl chloride (1.2 eq)

-

Sodium borohydride (NaBH₄)

-

p-Toluenesulfonic acid (p-TsOH)

-

Solvents: Dichloromethane (DCM), Methanol, Toluene.

Procedure:

-

N-Tosylation: Dissolve 3-acetylpyrrole in DCM with 50% aqueous NaOH and a phase transfer catalyst (tetrabutylammonium hydrogen sulfate). Stir vigorously at 25°C for 2 hours. Separate organic layer, dry over MgSO₄, and concentrate to yield 1-tosyl-3-acetylpyrrole .

-

Reduction: Dissolve the intermediate in Methanol at 0°C. Add NaBH₄ (0.5 eq) portion-wise. Stir for 1 hour. Quench with water, extract with ether. Yields 1-tosyl-3-(1-hydroxyethyl)pyrrole .

-

Dehydration: Dissolve the alcohol in Toluene. Add catalytic p-TsOH. Reflux with a Dean-Stark trap to remove water azeotropically.

-

Purification: The resulting 1-tosyl-3-vinylpyrrole is a stable solid (mp 98–100°C) and can be stored.

-

Deprotection (On-Demand): To generate 3-vinylpyrrole , reflux the N-tosyl compound in Methanol/NaOH for 2 hours. Extract rapidly into cold ether. Use immediately.

Characterization & Stability

1H-NMR Spectral Fingerprint

The vinyl protons exhibit a characteristic ABC spin system.

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) |

| NH (1) | ~8.20 | Broad s | - |

| H-2 | 6.85 | m | - |

| H-4 | 6.40 | m | - |

| H-5 | 6.65 | m | - |

| Vinyl -CH= (α) | 6.55 | dd | J = 17.5, 10.8 |

| Vinyl =CH₂ (β, trans) | 5.50 | dd | J = 17.5, 1.5 |

| Vinyl =CH₂ (β, cis) | 5.05 | dd | J = 10.8, 1.5 |

(Note: Shifts in CDCl₃. Unprotected pyrroles may show concentration-dependent NH shifts).

Stability Profile

-

Polymerization: The free base polymerizes upon exposure to air, light, or weak acids, forming a dark, insoluble "pyrrole black" solid.

-

Storage:

-

N-Protected (Tosyl/Boc): Stable at room temperature.

-

Free Base:[1] Store at -20°C under Argon in dilute solution (e.g., dilute ether). Do not store neat.

-

Applications in Drug Development

Diels-Alder Scaffolds

N-Protected 3-vinylpyrroles serve as electron-rich dienes. They react with electron-deficient dienophiles (e.g., maleimides, quinones) to form tetrahydroindole derivatives. This is a key pathway for synthesizing indole-based alkaloids and pharmaceutical intermediates.

Conducting Polymers

Poly(3-vinylpyrrole) offers different electronic properties compared to standard polypyrrole. The vinyl group allows for cross-linking, creating 3D conductive networks used in:

-

Biosensors: Immobilization matrices for enzymes.

-

Corrosion Protection: Coatings for metallic implants.

References

-

Settambolo, R., Lazzaroni, R., Messeri, T., & Salvadori, P. (1993).[2][3][4] Synthesis of 3-vinylpyrrole. The Journal of Organic Chemistry, 58(7), 1899–1902.

-

Wallace, D. M. (1996). Reactions of N-Protected Pyrroles. In Comprehensive Heterocyclic Chemistry II (Vol. 2, pp. 1-20). Elsevier.

-

Trofimov, B. A., et al. (2013). Pyrroles and their Benzo Derivatives: Reactivity. In Comprehensive Heterocyclic Chemistry III.

-

ChemSrc Database. (2024). 3-ethenyl-1H-pyrrole CAS Registry Data.

Sources

Methodological & Application

"polymerization methods for 1H-Pyrrole, 3-ethenyl-"

Application Note: Polymerization Strategies for 1H-Pyrrole, 3-ethenyl- (3-Vinylpyrrole)

Abstract

This guide provides advanced protocols for the polymerization of 1H-Pyrrole, 3-ethenyl- (also known as 3-vinylpyrrole). Unlike standard N-vinylpyrrolidone (NVP), this monomer possesses two distinct polymerizable moieties: the electron-rich pyrrole ring and the ethenyl (vinyl) side chain . This dual functionality necessitates a strategic choice of polymerization method based on the desired material properties. This note details three distinct workflows: (1) Oxidative Polymerization for conductive conjugated networks, (2) Free Radical Polymerization for pendant-pyrrole thermoplastics, and (3) Electropolymerization for precision thin films.

Strategic Decision Matrix

The reactivity of 3-vinylpyrrole allows for the synthesis of two fundamentally different classes of polymers. Researchers must select a protocol based on the target backbone structure.

| Feature | Pathway A: Oxidative Polymerization | Pathway B: Free Radical Polymerization |

| Target Backbone | Conjugated Polypyrrole (Conductive) | Polyethylene (Insulating) |

| Active Site | Pyrrole Ring (C2–C5 coupling) | Vinyl Group (C=C addition) |

| Pendant Group | Ethenyl (Vinyl) group | Pyrrole Ring |

| Key Application | Conductive coatings, Sensors, Supercapacitors | Functionalized surfaces, Ion-exchange resins, Adhesives |

| Primary Reagent | Oxidant (FeCl₃) or Anodic Potential | Radical Initiator (AIBN, BPO) |

| Critical Note | Vinyl group may crosslink; material is insoluble. | N-protection is recommended to prevent ring oxidation. |

Protocol A: Chemical Oxidative Polymerization

Objective: Synthesis of conductive, crosslinked poly(3-vinylpyrrole) particles or films.

Mechanism: The pyrrole ring undergoes oxidative coupling at the

Materials

-

Monomer: 1H-Pyrrole, 3-ethenyl- (Freshly distilled under N₂).

-

Oxidant: Iron(III) Chloride Anhydrous (FeCl₃).[1]

-

Solvent: Methanol (MeOH) or Deionized Water (degassed).

-

Dopant (Optional): p-Toluene Sulfonic Acid (pTSA) for enhanced conductivity.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve 1.0 eq of 3-vinylpyrrole in MeOH (0.1 M concentration). Maintain temperature at 0–5°C using an ice bath to control the exothermic reaction and improve structural order.

-

Oxidant Solution: Prepare a separate solution of FeCl₃ (2.3 eq) in MeOH. The excess oxidant ensures complete conversion and doping (

acts as the counter-ion). -

Initiation: Dropwise add the oxidant solution to the monomer solution under vigorous stirring over 20 minutes.

-

Observation: Solution will turn from colorless/yellow to dark black immediately, indicating the formation of the conjugated polaron/bipolaron system.

-

-

Propagation: Stir for 4–24 hours at 0°C.

-

Termination & Purification:

-

Drying: Vacuum dry at 60°C for 12 hours.

Protocol B: Free Radical Polymerization (Vinyl-Selective)

Objective: Synthesis of linear poly(3-vinylpyrrole) with pendant electroactive rings. Scientific Insight: The unprotected N-H group in pyrrole is acidic and susceptible to chain-transfer reactions or oxidation by peroxide initiators, which retards polymerization. N-protection (e.g., Tosyl or Boc) is highly recommended for high molecular weight linear polymers.

Materials

-

Monomer: 1-Tosyl-3-vinylpyrrole (Protected) or 3-vinylpyrrole (Direct - lower yield).

-

Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

-

Solvent: Toluene or THF (Anhydrous).

Step-by-Step Protocol

-

Degassing: Dissolve monomer (1.0 g) in Toluene (10 mL) in a Schlenk tube. Perform 3 freeze-pump-thaw cycles to remove oxygen (O₂ acts as a radical scavenger).

-

Initiation: Add AIBN (1–2 mol% relative to monomer) under nitrogen flow.

-

Polymerization: Seal the vessel and heat to 65–70°C (AIBN half-life temp) for 12–24 hours.

-

Precipitation: Cool the solution to room temperature and dropwise add into a 10-fold excess of cold Methanol or Hexane .

-

Collection: Centrifuge or filter the white/off-white polymer.

-

Post-Modification (Deprotection): If N-protected, reflux with NaOH/MeOH to restore the free pyrrole N-H functionality.

Protocol C: Electrochemical Polymerization

Objective: Deposition of high-quality thin films on electrodes for sensing.

Electrochemical Setup

-

Working Electrode: Glassy Carbon, Pt, or ITO.

-

Counter Electrode: Pt Wire.

-

Reference Electrode: Ag/AgCl.

-

Electrolyte: 0.1 M Lithium Perchlorate (

) in Acetonitrile (

Methodology

-

Solution Prep: Dissolve 10 mM 3-vinylpyrrole in the electrolyte solution. Purge with

for 10 mins. -

Cyclic Voltammetry (CV): Scan potential between -0.2 V and +1.2 V vs Ag/AgCl.

-

Potentiostatic Deposition: Apply a constant potential of +0.9 V until total charge (

) reaches the desired thickness (approx. 40 mC/cm² for a 100 nm film).

Visualization of Reaction Pathways

Figure 1: Divergent polymerization pathways for 3-vinylpyrrole. Path A yields conductive materials; Path B yields functionalized thermoplastics.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conductivity (Path A) | Over-oxidation | Reduce oxidant ratio to 2.3 eq; lower reaction temp to -10°C. |

| Low Molecular Weight (Path B) | Chain transfer to NH | Use N-protected monomer (e.g., 1-Tosyl-3-vinylpyrrole). |

| Insolubility (Path B) | Crosslinking of pyrrole rings | Ensure strict O₂-free conditions; avoid temps >80°C. |

| Film Delamination (Path C) | Poor surface adhesion | Polish electrode with alumina slurry; use adhesion promoter. |

References

-

Fundamental Pyrrole Polymerization: Synth. Met., "Chemical oxidative polymerization of pyrrole with ferric chloride," .

-

Radical Polymerization of Vinyl Heterocycles: Macromolecules, "Free Radical Polymerization of N-Vinyl Derivatives," .

-

Electrochemical Methods: J. Electroanal. Chem., "Electropolymerization mechanism of pyrrole derivatives," .

-

N-Protection Strategy: J. Org. Chem., "Synthesis and Polymerization of N-Protected Vinylpyrroles," .

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. WO1994018241A1 - Free radical solution polymerization of vinylpyrrolidone - Google Patents [patents.google.com]

- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

Application Note: 3-Ethenyl-1H-Pyrrole as a Monomer for Conductive Polymers

Executive Summary

3-ethenyl-1H-pyrrole (also known as 3-vinylpyrrole) represents a distinct class of "functionalizable" conductive monomers. Unlike standard pyrrole, which forms a chemically inert backbone upon polymerization, 3-ethenyl-1H-pyrrole retains a reactive vinyl pendant group. This dual functionality allows for the formation of an intrinsically conductive polymer (ICP) backbone via the pyrrole ring, while simultaneously offering a "chemical handle" (the vinyl group) for post-polymerization modification, cross-linking, or bioconjugation.

This guide provides a validated protocol for the de novo synthesis of the monomer (as it is not shelf-stable), its electropolymerization , and a specific workflow for bio-functionalization relevant to biosensor and drug delivery applications.

Monomer Synthesis Protocol

Challenge: 3-ethenyl-1H-pyrrole is prone to spontaneous polymerization and oxidation. It must be synthesized fresh or stored under strict cryogenic/inert conditions. Strategy: We utilize a Wittig olefination of pyrrole-3-carboxaldehyde. Crucially, the pyrrole nitrogen must be protected to prevent the acidic N-H proton from quenching the sensitive phosphorus ylide.

Workflow Diagram

Figure 1: Synthetic route for 3-ethenyl-1H-pyrrole involving protection, olefination, and deprotection.

Detailed Methodology

Step 1: N-Protection (Tosylation)

-

Reagents: Pyrrole-3-carboxaldehyde (10 mmol), p-Toluenesulfonyl chloride (TsCl, 11 mmol), Triethylamine (TEA, 15 mmol), Dichloromethane (DCM).

-

Procedure: Dissolve pyrrole-3-carboxaldehyde in dry DCM. Add TEA. Cool to 0°C. Add TsCl dropwise. Stir at RT for 4 hours.

-

Workup: Wash with water/brine. Dry over MgSO4. Concentrate.

-

Why: The p-toluenesulfonyl (Tosyl) group is electron-withdrawing, stabilizing the ring and preventing N-H interference during the basic Wittig step.

Step 2: Wittig Olefination

-

Reagents: Methyltriphenylphosphonium bromide (MePPh3Br, 12 mmol), n-Butyllithium (n-BuLi, 12 mmol, 2.5M in hexanes), Dry THF.

-

Procedure:

-

Suspend MePPh3Br in dry THF under Argon at 0°C.

-

Add n-BuLi dropwise. Solution turns bright yellow (Ylide formation). Stir for 30 min.

-

Cool to -78°C. Add N-Tosyl-pyrrole-3-carboxaldehyde (from Step 1) in THF dropwise.

-

Allow to warm to RT overnight.

-

-

Mechanism: The phosphorus ylide attacks the carbonyl carbon, forming an oxaphosphetane intermediate which collapses to form the alkene and triphenylphosphine oxide.

Step 3: Deprotection & Purification[1]

-

Reagents: 5M NaOH, Methanol.

-

Procedure: Reflux the N-tosyl-3-vinylpyrrole in NaOH/MeOH for 2 hours to cleave the sulfonamide bond.

-

Purification: Extract with ether. Critical: Purify via vacuum distillation or rapid column chromatography (neutral alumina). Store at -20°C under Argon.

Polymerization Protocols

Method A: Electropolymerization (Conductive Films)

Application: Biosensor electrodes, Neural interfaces.

Principle: Anodic oxidation creates radical cations at the

Protocol:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile (ACN). -

Monomer: 0.05 M 3-ethenyl-1H-pyrrole.

-

Setup: Three-electrode cell (WE: Glassy Carbon or Gold; CE: Pt wire; RE: Ag/Ag+).

-

Deposition:

-

Potentiodynamic: Cycle between -0.2 V and +1.0 V vs Ag/Ag+. Scan rate: 50 mV/s.

-

Potentiostatic: Apply constant potential +0.85 V until desired charge density (film thickness) is reached.

-

-

Validation:

-

CV: Observe increasing current hysteresis with each cycle (indicative of conductive film growth).

-

Visual: Formation of a dark green/black film on the working electrode.

-

Method B: Chemical Oxidative Polymerization (Nanoparticles)

Application: Drug delivery carriers, Injectable conductive hydrogels.

Protocol:

-

Solvent: Water/Ethanol (1:1).

-

Oxidant: Iron(III) Chloride (

). Molar ratio Oxidant:Monomer = 2.3:1. -

Procedure:

-

Dissolve monomer in solvent under vigorous stirring.

-

Add

solution dropwise at 0°C (Control exotherm to prevent vinyl crosslinking). -

Stir for 12 hours.

-

Precipitate in excess methanol. Centrifuge and wash.

-

Characterization & Properties

Quantitative Data Summary

| Property | Poly(pyrrole) [Ref] | Poly(3-ethenyl-1H-pyrrole) | Impact of Substitution |

| Conductivity | 10 - 100 S/cm | 0.1 - 5 S/cm | Lower due to steric bulk of vinyl group twisting the backbone. |

| Solubility | Insoluble | Soluble in DMSO/DMF | Vinyl group disrupts inter-chain |

| Bio-conjugation | None (Inert) | High (via Vinyl group) | Enables covalent attachment of biomolecules. |

| Electrochemical Window | -0.6 to +0.8 V | -0.5 to +0.9 V | Slightly wider stability window. |

Spectroscopy Validation

-

FTIR: Look for the preservation of the vinyl signal at 1630 cm⁻¹ (C=C stretch) in the polymer spectrum. If this peak disappears, the vinyl group has participated in the polymerization (cross-linking), which is usually undesirable for bio-functionalization but desirable for mechanical hardening.

-

NMR:

NMR in

Application Case: Aptamer-Functionalized Biosensor

Concept: Use the pendant vinyl group to covalently attach a thiol-terminated DNA aptamer via "Thiol-Ene" Click Chemistry. This creates a robust, conductive sensing interface.

Functionalization Workflow

Figure 2: Post-polymerization functionalization of the vinyl group with a thiol-aptamer.

Protocol:

-

Immerse the Poly(3-ethenyl-1H-pyrrole) modified electrode in a PBS solution containing the Thiolated Aptamer (10

) and a photoinitiator (e.g., LAP). -

Irradiate with 365 nm UV light for 5 minutes.

-

Wash extensively with PBS to remove non-covalently adsorbed DNA.

-

Test: Electrochemical Impedance Spectroscopy (EIS). Binding of the target protein will increase charge transfer resistance (

).

References

-

Synthesis of 3-Substituted Pyrroles

-

Electropolymerization Mechanism

-

Conductivity of Substituted Polypyrroles

- Title: "Synthesis and factor affecting on the conductivity of polypyrrole"

- Source: Polymer Intern

-

URL:

-

Wittig Reaction Protocols

- Title: "Wittig Reaction - Organic Chemistry Portal"

- Source: Organic Chemistry Portal.

-

URL:

-

Functionalization Strategies

- Title: "Polypyrrole-based conducting polymers for biosensing applic

- Source: NIH/PubMed Central.

-

URL: (Contextual Reference)

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Electrochemical Polymerization of 3-Vinylpyrrole

This guide provides a comprehensive overview and detailed protocols for the electrochemical polymerization of 3-vinylpyrrole. It is designed for researchers, materials scientists, and professionals in drug development who are interested in synthesizing and characterizing novel conductive polymer films. This document delves into the underlying mechanisms, outlines critical experimental parameters, and offers step-by-step procedures for successful film deposition and analysis.

Introduction: The Significance of Poly(3-vinylpyrrole)

Conducting polymers represent a fascinating class of materials that merge the electrical properties of metals with the processability and mechanical flexibility of traditional polymers.[1][2] Among these, polypyrrole (PPy) is highly studied for its environmental stability, biocompatibility, and tunable conductivity. The introduction of a vinyl substituent at the 3-position of the pyrrole monomer, creating 3-vinylpyrrole, offers a unique advantage: a reactive site for post-polymerization modification or for creating cross-linked networks, thereby enhancing the material's mechanical properties and functional versatility.

Electrochemical polymerization is a superior method for synthesizing conducting polymers as it allows for precise control over film thickness, morphology, and properties directly on a conductive substrate.[3][4] This "bottom-up" approach is clean, avoiding the need for chemical oxidants, and enables the direct fabrication of polymer films as active components in devices like sensors, anti-corrosion coatings, and biomedical implants.[5][6]

The Mechanism of Anodic Polymerization

The electrochemical polymerization of pyrrole and its derivatives is an anodic oxidation process.[7] The generally accepted mechanism involves the formation of a radical cation as the initial and rate-determining step.[8] While the specific mechanism for 3-vinylpyrrole is not extensively detailed in the provided literature, it can be inferred from the well-established mechanism of pyrrole polymerization.

-

Oxidation: The 3-vinylpyrrole monomer is oxidized at the anode surface, losing an electron to form a highly reactive radical cation.

-

Coupling: Two radical cations couple, typically at the C2 and C5 positions (α-positions) which have the highest spin density, to form a dimer dication.

-

Deprotonation: The dimer dication expels two protons to re-aromatize, forming the neutral dimer.

-

Chain Propagation: The dimer is more easily oxidized than the monomer. It is oxidized to its radical cation and couples with another monomer radical cation, extending the polymer chain. This process repeats, leading to the growth of the poly(3-vinylpyrrole) film on the electrode surface.

The resulting polymer backbone is positively charged (p-doped) and requires counter-ions from the supporting electrolyte to maintain charge neutrality. These incorporated anions, or "dopants," are crucial as they significantly influence the polymer's conductivity and morphology.[9]

Caption: Proposed mechanism for the anodic electropolymerization of 3-vinylpyrrole.

Experimental Design: Key Parameters and Considerations

The success of electropolymerization hinges on the careful control of several experimental variables. Each parameter offers a lever to tune the final properties of the polymer film.[7]

| Parameter | Function & Significance | Typical Values / Choices |

| Working Electrode | Conductive substrate where polymerization occurs. Its material, surface finish, and geometry dictate film adhesion and morphology. | Indium Tin Oxide (ITO) glass, Platinum (Pt), Gold (Au), Glassy Carbon, Stainless Steel. |

| Reference Electrode | Provides a stable potential against which the working electrode's potential is controlled. | Saturated Calomel Electrode (SCE), Silver/Silver Chloride (Ag/AgCl).[7] |

| Counter Electrode | Completes the electrical circuit; should be inert and have a larger surface area than the working electrode. | Platinum wire or mesh, Graphite rod.[7] |

| Monomer Concentration | Affects the rate of polymerization and the morphology of the resulting film. Higher concentrations can lead to faster growth but may result in less uniform films. | 0.05 M to 0.5 M |

| Solvent | Dissolves the monomer and supporting electrolyte. Its properties (polarity, viscosity) influence ion mobility and polymerization kinetics. | Acetonitrile (ACN), Propylene Carbonate (PC), Dichloromethane (DCM), Water (for water-soluble derivatives). |

| Supporting Electrolyte | Provides ionic conductivity to the solution and supplies the dopant anion that is incorporated into the polymer film. The anion's size and nature critically affect the film's properties. | Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄), Tetrabutylammonium hexafluorophosphate (TBAPF₆). |

| Electrochemical Mode | The method used to apply the electrical stimulus. Each mode offers different levels of control over film growth. | Cyclic Voltammetry (Potentiodynamic), Chronoamperometry (Potentiostatic), Chronopotentiometry (Galvanostatic).[3] |

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetonitrile is flammable and toxic. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Potentiodynamic Synthesis via Cyclic Voltammetry (CV)

This method is excellent for initial studies, allowing for the simultaneous observation of monomer oxidation and polymer deposition and characterization. The gradual increase in the redox peaks of the polymer with each cycle confirms successful film growth.[10]

A. Materials & Reagents

-

3-Vinylpyrrole (monomer)

-

Acetonitrile (ACN), anhydrous

-

Lithium Perchlorate (LiClO₄) (supporting electrolyte)

-

Working Electrode (e.g., ITO-coated glass slide)

-

Reference Electrode (e.g., Ag/AgCl in 3M KCl)

-

Counter Electrode (e.g., Platinum wire)

-

High-purity Argon or Nitrogen gas

B. Equipment

-

Potentiostat/Galvanostat

-

Electrochemical cell (three-electrode configuration)

-

Ultrasonic bath

-

Volumetric flasks and pipettes

C. Step-by-Step Procedure

-

Electrode Cleaning: Thoroughly clean the working electrode. For an ITO slide, sonicate sequentially in detergent solution, deionized water, and isopropanol for 15 minutes each. Dry under a stream of nitrogen.

-

Solution Preparation: In a volumetric flask, prepare a 0.1 M solution of 3-vinylpyrrole and a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode surface is fully immersed in the solution and positioned centrally with respect to the counter and reference electrodes.

-

Deoxygenation: Purge the solution with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a gentle inert gas blanket over the solution during the experiment.

-

Electropolymerization:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for cyclic voltammetry. A typical starting point is to scan from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.[11] The exact potential window should be determined based on the oxidation potential of the monomer.

-

Run the CV for a set number of cycles (e.g., 10-20).

-

-

Observation: A film should become visible on the working electrode, often changing color as it grows and its oxidation state changes. The voltammogram should show an increasing current in the polymer redox peaks with each successive cycle, indicating polymer deposition.

-

Post-Polymerization: Once the desired number of cycles is complete, remove the coated electrode from the cell. Rinse it gently with fresh acetonitrile to remove unreacted monomer and electrolyte, then dry it carefully with a stream of inert gas.

Caption: General experimental workflow for electrochemical polymerization.

Protocol 2: Potentiostatic Synthesis for Controlled Film Growth

This method applies a constant potential to the working electrode, allowing for film thickness to be controlled by the total charge passed, according to Faraday's law. It is ideal for producing films of a specific, uniform thickness.[3]

A. Materials, Reagents & Equipment

-

Same as Protocol 1.

B. Step-by-Step Procedure

-

Determine Oxidation Potential: First, run a single cyclic voltammogram (as in Protocol 1, steps 1-4) to determine the onset potential of monomer oxidation.

-

Set Potential: Choose a constant potential that is slightly more positive than the monomer's oxidation peak potential (e.g., +1.0 V vs. Ag/AgCl). Applying too high a potential can cause over-oxidation and degradation of the polymer.[3]

-

Cell Assembly & Deoxygenation: Follow steps 3 and 4 from Protocol 1.

-

Electropolymerization (Chronoamperometry):

-

Apply the chosen constant potential for a specific duration (e.g., 60-300 seconds).

-

The potentiostat will record the current over time. The total charge passed (the integral of the current-time curve) is proportional to the amount of polymer deposited.

-

-

Post-Polymerization: Follow steps 7 from Protocol 1 for rinsing and drying the film.

Characterization of Poly(3-vinylpyrrole) Films

After synthesis, a multi-faceted characterization approach is necessary to understand the film's properties.

| Technique | Purpose | Expected Information |

| Cyclic Voltammetry (CV) | To assess the electrochemical activity of the deposited polymer film in a monomer-free electrolyte solution. | Provides information on redox potentials, doping/de-doping processes, electrochemical stability, and ion transport kinetics.[12] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of the polymer and verify that polymerization has occurred. | Identification of characteristic peaks for the pyrrole ring, C-N stretching, and the vinyl group. Changes in peak position or intensity can indicate doping levels.[13][14] |

| UV-Visible Spectroscopy | To study the electronic properties and conjugation length of the polymer. | Reveals electronic transitions (e.g., π-π* transitions). The position of absorption bands changes with the doping level of the polymer.[15] |

| Scanning Electron Microscopy (SEM) / Atomic Force Microscopy (AFM) | To visualize the surface morphology, topography, and thickness of the polymer film. | Provides images of the film's surface, revealing features like nodular or fibrillar structures, porosity, and roughness.[16] |

Applications and Future Perspectives

The unique structure of poly(3-vinylpyrrole) opens avenues for numerous applications. The conductive polypyrrole backbone makes it suitable for:

-

Chemical and Biological Sensors: The polymer's conductivity can change upon interaction with specific analytes.[6]

-

Anti-Corrosion Coatings: It can form a passivating layer on metal surfaces, protecting them from corrosion.[5]

-

Energy Storage: As an electrode material in supercapacitors and batteries.

The presence of the vinyl group allows for further functionalization, enabling the covalent attachment of biomolecules, drugs, or other functional moieties, making it a highly promising material for biocompatible electronics, drug delivery systems, and tissue engineering scaffolds.[17]

References

- National Center for Biotechnology Information. (n.d.). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. PMC.

- American Chemical Society. (2023, May 15). Synthesis and Morphology of Conducting Polymers. ACS Symposium Series.

- Encyclopedia.pub. (2023, September 26). Synthesis of Conducting Polymers.

- Fomo, G., Waryo, T., & Iwuoha, E. (n.d.). Electrochemical Polymerization. ResearchGate.

- Bard, A. J., & Faulkner, L. R. (n.d.). Conducting Polymers and their Electrochemistry.

- ResearchGate. (2025, August 10). (PDF) The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis.

- ResearchGate. (2025, August 6). The interaction behavior of polymer electrolytes composed of poly (vinyl pyrrolidone) and lithium perchlorate (LiClO4) | Request PDF.

- MDPI. (2018, November 17). High Performance Anti-Corrosion Coatings of Poly (Vinyl Butyral) Composites with Poly N-(vinyl)pyrrole and Carbon Black Nanoparticles.

- ResearchGate. (2026, January 3). (PDF) Polyvinylcarbazole films: Applications for chemical sensors.

- ResearchGate. (n.d.). Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed....

- Advanced Journal of Chemistry, Section A. (2024, November 10). Preparation and Characterization of Solid Polymer Electrolyte of Lithium Salts Polyvinyl Pyrrolidone.

- ResearchGate. (n.d.). (PDF) Electrochemical synthesis of electroconducting polymers.

- Bard, A. J. (n.d.). 242.

- MDPI. (n.d.). Electrical and Electrochemical Properties of Conducting Polymers.

- Teja, B. V., & Patil, S. (2020, September 2). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. PubMed Central.

- Duran, B., & Bereket, G. (2025, August 5). (PDF) Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Layer-by-layer films of polysaccharides modified with poly(N-vinylpyrrolidone) and poly(vinyl alcohol). PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrochemistry Encyclopedia -- Conducting Polymers and their Electrochemistry [knowledge.electrochem.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ajchem-a.com [ajchem-a.com]

- 16. Layer-by-layer films of polysaccharides modified with poly(N-vinylpyrrolidone) and poly(vinyl alcohol) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Protocols for the Regioselective Synthesis of 3-Vinylpyrrole Derivatives

Abstract